molecular formula C12H6O3 B1211137 Naphtho[1,2-b]furan-4,5-dione

Naphtho[1,2-b]furan-4,5-dione

Cat. No.: B1211137
M. Wt: 198.17 g/mol
InChI Key: HAUHEECDQLXVSA-UHFFFAOYSA-N
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Description

Naphtho[1,2-b]furan-4,5-dione is a natural product found in Avicennia marina with data available.

Scientific Research Applications

Anticancer Properties

NFD has been extensively studied for its anticancer effects across various cancer cell lines. The following table summarizes key findings from research studies that highlight its efficacy against different types of cancer:

Cancer Type Cell Line Mechanism of Action Key Findings
Oral Squamous Cell CarcinomaCa9-22Induces apoptosis via EGF receptor/PI3K/Akt signaling pathwayNFD treatment suppressed EGF receptor phosphorylation and activated apoptosis markers such as caspase-3 and caspase-9. It also disrupted mitochondrial membrane potential and upregulated pro-apoptotic proteins .
Breast CancerMDA-MB-231Induces S-phase arrest and apoptosis through JNK and ERK signaling pathwaysNFD caused a significant decrease in cyclin A and cyclin B expression, leading to S-phase arrest. It also activated caspases and altered the expression of Bcl-2 family proteins, promoting apoptosis .
Hepatocellular CarcinomaHuh7Disrupts HGF-induced migration and invasionNFD exhibited inhibitory effects on cell migration and invasion mediated by hepatocyte growth factor, showcasing its potential in preventing metastasis in liver cancer .

Case Studies

Several case studies have illustrated the potential clinical applications of NFD:

  • Study on Oral Squamous Cell Carcinoma : A study demonstrated that NFD effectively induced apoptosis in oral squamous cell carcinoma cells by inhibiting the EGF receptor signaling pathway. This finding suggests that NFD may serve as a therapeutic agent for treating oral cancers resistant to conventional therapies .
  • Breast Cancer Research : Another study focused on MDA-MB-231 cells revealed that NFD not only induced apoptosis but also caused significant cell cycle arrest. This dual action indicates its potential as a lead compound for developing new breast cancer therapies .

Chemical Reactions Analysis

Cycloaddition Reactions

NFD participates in [3+2] and other cycloadditions due to its conjugated system:

  • [3+2] Cycloaddition with alkynes : Under blue visible-light photocatalysis, NFD reacts with phenylacetylene to form naphtho[2,3-b]furan-4,9-dione derivatives with complete regioselectivity (C-2 substitution confirmed via X-ray) .

  • CAN-mediated cycloaddition : Ammonium cerium(IV) nitrate (CAN) facilitates reactions with alkenes or phenylacetylene, producing fused furan-dione derivatives .

Reaction TypeConditionsProductKey FeaturesCitations
[3+2] with phenylacetyleneVisible light, MeCN, 24 h2-Phenylnaphtho[2,3-b]furan-4,9-dioneRegioselective, no isomers
CAN-mediatedCAN in MeCN/H₂OFuran-dione fused derivativesBroad substrate scope

Electrophilic Substitution

The naphthalene ring undergoes electrophilic attacks at activated positions:

  • Nitration : Introduces nitro groups at electron-rich positions (e.g., C-6 or C-7) under HNO₃/H₂SO₄.

  • Halogenation : Chlorination or bromination occurs via Cl₂/FeCl₃ or Br₂/FeBr₃.

Reaction TypeReagentsPositionApplicationsCitations
NitrationHNO₃, H₂SO₄C-6/C-7Precursor for derivatives
BrominationBr₂, FeBr₃C-3/C-8Bioactive analog synthesis

Nucleophilic Additions

The carbonyl groups at C-4 and C-5 are reactive toward nucleophiles:

  • Hydroxylamine addition : Forms oxime derivatives at C-4/C-5 under basic conditions.

  • Grignard reactions : Alkyl/aryl groups add to carbonyls, producing diols or ethers.

Reaction TypeReagentsProductOutcomeCitations
Oxime formationNH₂OH, NaOHNFD-oximeEnhanced solubility
Grignard additionRMgX, THFAlkylated NFD derivativesModified bioactivity

Redox Reactions

The quinone moiety enables redox transformations:

  • Reduction : NaBH₄ or catalytic hydrogenation reduces C-4/C-5 carbonyls to hydroquinones, altering biological activity .

  • Oxidative dimerization : Under basic conditions, NFD forms dimers via radical coupling .

Reaction TypeConditionsProductBiological ImpactCitations
NaBH₄ reductionNaBH₄, MeOHDihydro-NFDLoss of anticancer activity
Oxidative dimerizationKOH, O₂Bifuran-dione dimerEnhanced stability

Biological Activity Correlations

Specific reactions enhance NFD’s bioactivity:

  • Apoptosis induction : JNK/ERK pathway activation in MDA-MB-231 cells via redox cycling .

  • Anti-MRSA activity : Structural integrity of the furan-dione system is critical (MIC: 4.9–9.8 μM) .

Comparative Reactivity

NFD’s reactivity differs from analogs due to carbonyl positioning:

CompoundKey Reactivity DifferenceCitations
Naphtho[2,3-b]furan-4,9-dioneLess electrophilic at C-4/C-5; lower cycloaddition yield
1,4-NaphthoquinoneHigher redox activity; fewer furan-mediated reactions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for naphtho[1,2-b]furan-4,5-dione derivatives, and how are they characterized?

this compound derivatives are typically synthesized from lawsone (2-hydroxy-1,4-naphthoquinone) via allylation, Claisen rearrangement, and cyclization. For example:

  • Step 1 : Allylation of lawsone with allyl bromide yields 2-allyl-3-hydroxynaphthene-1,4-dione.
  • Step 2 : Claisen rearrangement produces an intermediate, which undergoes cyclization using Lewis acids (e.g., NbCl₅) to form ortho-quinones.
  • Step 3 : Bromination with NBS/AIBN generates 2-(bromomethyl) intermediates, which react with phenols or amines to yield substituted derivatives .

Characterization : Derivatives are confirmed via ¹H NMR, ¹³C NMR , and HRMS to verify regiochemistry and purity. For example, 2-ethyl and 2-butyl derivatives show distinct methylene proton shifts at δ 2.7–3.1 ppm in ¹H NMR .

Q. What in vitro biological activities have been reported for this compound derivatives?

These compounds exhibit cytotoxicity against cancer cell lines (e.g., K562 leukemia, PC3 prostate cancer, and WM9 melanoma) with IC₅₀ values in the micromolar range . Additionally, they demonstrate:

  • Antimicrobial activity : this compound (N12D) shows potent anti-MRSA activity (MIC = 4.9–9.8 µM), disrupting bacterial membranes and biofilms .
  • Anti-inflammatory effects : Derivatives inhibit NF-κB and downregulate COX-2/iNOS in macrophages, reducing pro-inflammatory cytokine production .

Q. How are structure-activity relationships (SAR) evaluated for these derivatives?

SAR studies focus on substituent effects :

  • Oxime/hydrazone groups : Oxime derivatives (e.g., 43a) show superior anti-MRSA activity compared to hydrazones due to enhanced DNA gyrase inhibition .
  • Alkyl vs. aryl substituents : 2-Ethyl and 2-butyl groups improve cytotoxicity compared to phenyl derivatives, likely due to increased lipophilicity .
  • Quinone core : The this compound scaffold is critical for activity; linear analogs (e.g., naphtho[2,3-b] derivatives) are less potent .

Advanced Research Questions

Q. What mechanistic pathways underlie the anticancer effects of this compound derivatives?

  • EGFR/PI3K/Akt inhibition : Derivatives block EGFR activation, suppressing PI3K/Akt signaling and reducing migration in MDA-MB-231 breast cancer cells .
  • Topoisomerase II-mediated DNA damage : Certain derivatives induce DNA double-strand breaks by stabilizing topoisomerase II-DNA complexes, triggering apoptosis in lung adenocarcinoma .
  • Metabolic disruption : N12D interferes with bacterial gluconeogenesis and the TCA cycle, linking its antimicrobial and anticancer effects .

Q. How do researchers address contradictions in cytotoxicity data across cell lines?

Discrepancies in IC₅₀ values (e.g., varying sensitivity between K562 and PC3 cells) are investigated via:

  • Pathway-specific assays : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or DNA damage responses (γ-H2AX foci) .
  • Metabolic profiling : LC-MS-based metabolomics identifies cell line-specific vulnerabilities, such as altered glutathione levels in resistant cells .
  • 3D tumor models : Spheroid assays better replicate in vivo drug penetration challenges, explaining reduced efficacy in monolayer cultures .

Q. What strategies optimize the synthesis of low-yield derivatives (e.g., 18.2% yield for 2-phenylnaphtho[2,3-b]furan-4,9-dione)?

  • Catalyst screening : Pd/C-mediated coupling improves yields for naphtho[2,3-b]furan-4,9-diones by enabling reverse hydrogenolysis under oxidant-free conditions .
  • Microwave-assisted synthesis : Reduces reaction times and increases yields for thio-derivatives (e.g., from lawsone) via controlled dielectric heating .
  • Purification protocols : Column chromatography with gradient elution (hexane/acetone) resolves regioisomeric byproducts common in radical-mediated cyclizations .

Q. How is the electrochemical behavior of this compound leveraged in drug design?

  • Radical generation : The quinone core undergoes reversible one-electron reduction to semiquinone radicals, which are stabilized by nitroaryl substituents. This redox cycling enhances pro-apoptotic ROS generation in cancer cells .
  • Stability assays : Cyclic voltammetry in DMSO/TBAP quantifies radical lifetime (t₁/₂ = 0.06 s for [Q]-PhNO₂), correlating with in vitro cytotoxicity .

Q. What in vivo models validate the therapeutic potential of these compounds?

  • MRSA-infected wound models : Hydroxyimino derivatives (e.g., 43a) reduce bacterial burden by 4-log CFU at 100 µg/mL without skin irritation, outperforming cetylpyridinium chloride .
  • Xenograft tumors : TC7 (a methyl ester derivative) suppresses prostate cancer growth by inducing G2/M arrest and apoptosis, validated via histopathology and PET imaging .

Properties

Molecular Formula

C12H6O3

Molecular Weight

198.17 g/mol

IUPAC Name

benzo[g][1]benzofuran-4,5-dione

InChI

InChI=1S/C12H6O3/c13-10-7-3-1-2-4-8(7)12-9(11(10)14)5-6-15-12/h1-6H

InChI Key

HAUHEECDQLXVSA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)C2=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)C2=O

Synonyms

naphtho(1,2-b)furan-4,5-dione
NF-4,5-dione

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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